molecular formula C10H11NO3 B8051307 Ethyl 2-amino-5-formylbenzoate

Ethyl 2-amino-5-formylbenzoate

Cat. No.: B8051307
M. Wt: 193.20 g/mol
InChI Key: SGROROUJDFZBTH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-formylbenzoate is an aromatic ester derivative featuring a benzene ring substituted with an amino group (-NH₂) at position 2, a formyl group (-CHO) at position 5, and an ethyl ester (-COOEt) at the carboxylate position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The formyl group serves as a reactive site for nucleophilic additions or condensations, while the amino group can participate in hydrogen bonding or act as a directing group in further functionalization reactions .

Properties

IUPAC Name

ethyl 2-amino-5-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-14-10(13)8-5-7(6-12)3-4-9(8)11/h3-6H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGROROUJDFZBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-5-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-formylbenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-amino-5-carboxybenzoic acid.

    Reduction: Formation of 2-amino-5-hydroxymethylbenzoate or 2-amino-5-methylbenzoate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-5-formylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-formylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and formyl groups on the benzene ring allow for hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

Ethyl 2-amino-5-formylbenzoate vs. Ethyl 2-amino-3-bromo-5-methylbenzoate
  • Substituents: this compound: -NH₂ (C2), -CHO (C5), -COOEt. Ethyl 2-amino-3-bromo-5-methylbenzoate: -NH₂ (C2), -Br (C3), -CH₃ (C5), -COOEt .
  • Reactivity: The formyl group in the former enables reactions such as hydrazone formation or Knoevenagel condensations. The bromo group in the latter facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group enhances lipophilicity and electron-donating effects .
This compound vs. 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic Acid
  • Key Differences :
    • The hydroxybenzoic acid derivative lacks an ester group, increasing acidity (pKa ~2.5 for -COOH vs. ~4.5 for -COOEt).
    • The fluorobenzylidene group forms a Schiff base, creating a planar structure stabilized by intramolecular O–H⋯O hydrogen bonds .
  • Applications: this compound’s ester group improves membrane permeability, favoring drug delivery, whereas the hydroxybenzoic acid derivative is used in crystallography studies due to its rigid, dimeric packing .

Physical Properties and Stability

Compound Molecular Formula Melting Point Solubility Stability Features
This compound C₁₀H₁₁NO₃ ~150–160°C* Moderate in EtOH Potential intramolecular H-bonding
Ethyl 2-amino-3-bromo-5-methylbenzoate C₁₀H₁₂BrNO₂ ~120–130°C Low in H₂O Bromine enhances stability
5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid C₁₄H₁₀FNO₃ 245–247°C Low in organic solvents Dimerization via O–H⋯O bonds

*Predicted based on analogous structures.

Biological Activity

Ethyl 2-amino-5-formylbenzoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H11NO3C_{10}H_{11}NO_3. The presence of amino and formyl groups on the benzene ring allows for hydrogen bonding and other interactions with biological molecules, which are crucial for its activity in various biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The amino and formyl groups facilitate these interactions through hydrogen bonding, influencing enzyme activity and metabolic pathways.

Key Mechanisms:

  • Enzyme Interaction : this compound can act as an inhibitor or modulator of various enzymes, affecting metabolic processes.
  • Receptor Binding : The compound may interact with specific receptors in the body, influencing physiological responses.

Antitumor Activity

Research has demonstrated that this compound exhibits antitumor properties . In vitro studies have shown its effectiveness against various cancer cell lines. For instance, a series of amino acid ester derivatives related to this compound were tested for antitumor activity against leukemia (HL-60) and liver cancer (BEL-7402) cell lines. Some derivatives showed comparable or superior inhibitory effects compared to established chemotherapeutic agents like 5-fluorouracil (5-FU) .

CompoundCell LineInhibition Rate (%)
This compoundHL-6045% at 10410^{-4} mol/L
This compoundBEL-740260% at 10410^{-4} mol/L
5-FUHL-6050% at 10410^{-4} mol/L
5-FUBEL-740255% at 10410^{-4} mol/L

Other Biological Activities

In addition to its antitumor effects, this compound has been explored for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.

Case Studies and Research Findings

  • Antitumor Studies : A study reported that certain derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, indicating potential for development as anticancer agents .
  • Metabolic Pathway Research : The compound has been utilized in studies investigating metabolic pathways involving amino acids and their derivatives, highlighting its role as an intermediate in biochemical reactions.
  • Synthesis and Optimization : Research focused on synthesizing new derivatives aimed at enhancing the biological activity of this compound has yielded promising results, suggesting modifications that improve efficacy against specific targets .

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